Product packaging for DG-ME PHOSPHONAMIDITE(Cat. No.:CAS No. 115131-08-3)

DG-ME PHOSPHONAMIDITE

Cat. No.: B1168364
CAS No.: 115131-08-3
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Description

Contextualization within Modified Oligonucleotide Synthesis

The synthesis of oligonucleotides, short single or double-stranded nucleic acid polymers, is a cornerstone of modern molecular biology. The most widely adopted method for this process is solid-phase phosphoramidite (B1245037) chemistry. This technique involves the sequential addition of phosphoramidite monomers to a growing nucleic acid chain that is attached to a solid support. Each cycle of addition consists of four key chemical reactions: deprotection, coupling, capping, and oxidation.

DG-ME PHOSPHONAMIDITE is a specialized phosphoramidite used to create oligonucleotides with a modified backbone. glenresearch.com Specifically, it introduces a methyl phosphonate (B1237965) linkage in place of the natural phosphodiester bond. biosearchtech.com This modification is achieved by using a phosphonamidite where the phosphorus atom is also bonded to a methyl group. glenresearch.com The synthesis cycle using methyl phosphonamidites like this compound largely follows the standard protocols for conventional phosphoramidites. glenresearch.com However, specific considerations, such as the use of a low-water content oxidizer, are recommended to prevent any degradation of the methyl phosphonate linkage during the synthesis process. glenresearch.combiosearchtech.com

The resulting methyl phosphonate oligonucleotides are charge-neutral, a significant deviation from the negatively charged phosphodiester backbone of natural DNA and RNA. biosearchtech.com This neutrality has profound implications for the physical and biological properties of the synthetic nucleic acids.

Significance in Advanced Nucleic Acid Research and Chemical Biology

The introduction of the methyl phosphonate modification via this compound has significant implications for various areas of advanced nucleic acid research and chemical biology. One of the most notable properties of methyl phosphonate oligonucleotides is their resistance to degradation by nucleases, enzymes that cleave the phosphodiester bonds of nucleic acids. biosearchtech.com This enhanced stability makes them ideal candidates for use as antisense therapeutic agents, which are designed to bind to specific mRNA sequences and inhibit protein synthesis. biosearchtech.com In fact, methyl phosphonate oligonucleotides were among the first modified oligonucleotides demonstrated to achieve this antisense mechanism. biosearchtech.com

The charge neutrality of the methyl phosphonate backbone also facilitates the cellular uptake of these modified oligonucleotides. biosearchtech.com This is a critical advantage for therapeutic applications, as the negatively charged backbone of natural nucleic acids can hinder their passage across cell membranes. The ability to design and synthesize nuclease-resistant oligonucleotides that can efficiently enter cells opens up new avenues for the development of novel gene-silencing therapies for a range of diseases, including cancer and viral infections.

Furthermore, the precise modifications enabled by reagents like this compound are crucial for the development of next-generation sequencing technologies and DNA nanotechnology. tandfonline.com By altering the chemical properties of DNA, researchers can create novel structures and devices with tailored functionalities. tandfonline.com

Historical Development of Phosphonamidite Chemistry in Nucleic Acid Science

The ability to chemically synthesize DNA and RNA fragments with defined sequences has been a long-standing goal in chemical biology. Early methods, such as the phosphodiester and phosphotriester approaches, were often slow and inefficient. axispharm.com A significant breakthrough occurred in the mid-1970s with the introduction of the phosphite-triester method by Robert Letsinger, which utilized the more reactive P(III) phosphorus chemistry. trilinkbiotech.com

This innovation laid the groundwork for the revolutionary development of phosphoramidite chemistry by Marvin H. Caruthers in the early 1980s. axispharm.comtrilinkbiotech.com The phosphoramidite method offered rapid, high-yield synthesis of oligonucleotides and quickly became the gold standard. axispharm.comtwistbioscience.com This new chemistry, coupled with the advent of solid-phase synthesis, made the routine production of custom oligonucleotides accessible to a wide range of laboratories. trilinkbiotech.comed.ac.uk The commercialization of the first automated DNA synthesizers based on phosphoramidite chemistry in the 1980s further fueled advancements in genetics, genomics, and biotechnology. axispharm.comed.ac.uk

Properties

CAS No.

115131-08-3

Molecular Formula

C42H53N6O7P

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations Involving Dg Me Phosphonamidite

Principles of Phosphoramidite (B1245037) Chemistry for Oligonucleotide Assembly

The solid-phase synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process that allows for the sequential addition of nucleotide building blocks to a growing chain attached to a solid support. twistbioscience.com This method is renowned for its high efficiency and simplicity. twistbioscience.com The standard cycle consists of four main steps: deblocking (detritylation), coupling, capping, and oxidation. sigmaaldrich.com

Deblocking: The cycle begins with the removal of the 5'-hydroxyl protecting group, typically a dimethoxytrityl (DMT) group, from the nucleoside bound to the solid support. This is achieved using a mild acid, such as trichloroacetic acid (TCA), exposing a free 5'-hydroxyl group for the next reaction. sigmaaldrich.comatdbio.com

Coupling: The next phosphoramidite monomer in the sequence, dissolved in an appropriate solvent like acetonitrile (B52724), is activated and delivered to the solid support. The exposed 5'-hydroxyl group of the support-bound nucleoside attacks the phosphorus atom of the incoming phosphoramidite, forming a new internucleotide linkage. sigmaaldrich.comumich.edu

Capping: To prevent the elongation of sequences that failed to couple in the previous step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked. This is typically done by acetylation using reagents like acetic anhydride (B1165640) and N-methylimidazole. sigmaaldrich.com

Oxidation: The newly formed internucleotide linkage, a P(III) phosphite (B83602) triester, is unstable under the acidic conditions of the subsequent deblocking step. Therefore, it is oxidized to a more stable P(V) phosphate (B84403) triester using an oxidizing agent, commonly an iodine solution in the presence of water and a weak base. atdbio.comumich.edu

This four-step cycle is repeated for each monomer to be added to the oligonucleotide chain. twistbioscience.com

The coupling step is the core reaction in oligonucleotide synthesis, forming the bond between the growing chain and the new phosphoramidite monomer. The reaction is a nucleophilic substitution at the trivalent phosphorus center of the phosphoramidite. atdbio.com The free 5'-hydroxyl group on the support-bound nucleoside acts as the nucleophile. sigmaaldrich.com It attacks the activated phosphoramidite, displacing the diisopropylamino group, which is a good leaving group upon protonation. atdbio.com This reaction results in the formation of a phosphite triester linkage, connecting the two nucleosides. sigmaaldrich.com To drive the reaction to completion, a large excess of the phosphoramidite monomer and the activator is used. sigmaaldrich.comumich.edu

Activators are essential catalysts in the coupling step. They perform a dual function: they act as a weak acid to protonate the nitrogen of the diisopropylamino group on the phosphoramidite, and they serve as a nucleophilic catalyst. oup.comgoogle.comgoogle.com

The proposed mechanism involves two main steps:

Protonation: The activator protonates the diisopropylamino group of the phosphoramidite. glenresearch.com This converts the amino group into a much better leaving group. atdbio.com

Nucleophilic Substitution: The conjugate base of the activator (e.g., tetrazolide) acts as a potent nucleophile, displacing the protonated diisopropylamine (B44863) to form a highly reactive intermediate. oup.comglenresearch.com This intermediate is then rapidly attacked by the 5'-hydroxyl group of the growing oligonucleotide chain to form the desired phosphite triester linkage. oup.com

Several compounds have been used as activators, each with different properties regarding acidity, nucleophilicity, and solubility. glenresearch.com The choice of activator can significantly impact the coupling efficiency and reaction time.

ActivatorKey Characteristics
1H-TetrazoleThe traditional and long-standing activator for standard DNA synthesis. glenresearch.com Its performance can be suboptimal for sterically hindered phosphoramidites. glenresearch.com
5-(Ethylthio)-1H-tetrazole (ETT)A more acidic activator than 1H-Tetrazole, which can improve the reaction rate. sigmaaldrich.comglenresearch.com
4,5-Dicyanoimidazole (DCI)A less acidic but more nucleophilic activator compared to tetrazole. oup.comglenresearch.com It is highly soluble in acetonitrile and can increase the coupling rate. oup.com

Solid-Phase Synthesis Protocols for Oligonucleotides Incorporating DG-ME PHOSPHONAMIDITE

The incorporation of this compound into oligonucleotides follows the general principles of phosphoramidite chemistry but requires special considerations due to the unique properties of the methylphosphonate (B1257008) linkage. glenresearch.comglenresearch.com While methyl phosphonamidites can be used in standard DNA synthesizers, the protocols for coupling and subsequent deprotection must be optimized. glenresearch.com

To ensure high efficiency when incorporating this compound, specific coupling parameters are recommended. Research findings indicate that a longer coupling time compared to standard DNA phosphoramidites is beneficial.

ParameterRecommended ValueRationale
Coupling Time6 minutes glenresearch.comAllows sufficient time for the coupling reaction to proceed to completion, maximizing the yield of the desired full-length oligonucleotide.

The methylphosphonate linkage, particularly the P(III) methylphosphonite diester intermediate formed after coupling, is highly sensitive to hydrolysis. oup.com This instability necessitates specific modifications to the standard synthesis protocol to prevent degradation.

Key strategies include:

Use of a Low-Water Content Oxidizer: Standard iodine oxidizing solutions contain a significant amount of water, which can hydrolyze the sensitive methylphosphonite intermediate. oup.com Therefore, a specially formulated oxidizer with a very low water content (e.g., 0.25% water) is crucial when working with methyl phosphonamidites. glenresearch.comoup.com

Modified Capping Reagent: The use of 4-(Dimethylamino)pyridine (DMAP) as a component in the capping B solution is recommended to prevent degradation of the methyl phosphonate (B1237965) linkage. glenresearch.com

Anhydrous Conditions: As with all phosphoramidite chemistry, maintaining strictly anhydrous conditions throughout the synthesis cycle is critical to prevent hydrolysis of both the phosphoramidite monomer and the growing oligonucleotide chain. umich.edu

Protecting Group Chemistry in this compound Synthesis

Like all phosphoramidites used in oligonucleotide synthesis, this compound features several protecting groups to ensure that chemical reactions occur only at the desired positions. twistbioscience.comjournalirjpac.com These groups block reactive sites on the nucleobase, the 5'-hydroxyl group, and the phosphoramidite moiety itself.

Functional GroupProtecting GroupPurpose
5'-Hydroxyl (5'-OH)Dimethoxytrityl (DMT) twistbioscience.comjournalirjpac.comProtects the 5'-OH during synthesis and is removed at the beginning of each cycle to allow for chain elongation. twistbioscience.comsigmaaldrich.com
Exocyclic Amine (N2 of Guanine)Isobutyryl (iBu) or Dimethylformamidine (dmf) journalirjpac.comresearchgate.netPrevents unwanted side reactions at the nucleobase's amino group during the synthesis cycle. journalirjpac.com
Phosphorus MoietyDiisopropylaminoServes as a leaving group during the coupling reaction upon activation. twistbioscience.comatdbio.com
Methyl (Me)This is not a protecting group but a permanent part of the desired methylphosphonate backbone linkage. biosyn.com

The choice of the protecting group for the guanine (B1146940) base is particularly important because the methylphosphonate backbone is labile under strongly basic conditions. glenresearch.com Deprotection strategies often employ milder conditions, such as using ethylenediamine (B42938), compared to the ammonium (B1175870) hydroxide (B78521) used for standard oligonucleotides. glenresearch.comglenresearch.com The use of labile base protecting groups like isobutyryl (iBu) can help minimize side reactions, such as transamination, during these specialized deprotection procedures. glenresearch.com

Nucleobase Protection Strategies and Their Influence on Synthesis Fidelity

The choice of protecting group for the exocyclic amine of deoxyguanosine is critical in the synthesis of oligonucleotides containing methylphosphonate linkages. The protecting group must be stable throughout the synthesis cycles yet readily removable during deprotection without causing unwanted side reactions.

The phenoxyacetyl (Pac) group, being more labile, offers an alternative that can be removed under milder conditions, potentially reducing the incidence of side reactions. The choice between iBu and Pac often depends on the specific deprotection strategy employed and the other modifications present in the oligonucleotide.

Research has also explored the use of other protecting groups to minimize side reactions. For example, the use of acetyl (Ac) protection for deoxycytidine has been shown to eliminate transamination when using ethylenediamine for deprotection. This underscores the interconnectedness of protecting group strategy and deprotection methodology in achieving high-fidelity synthesis of modified oligonucleotides.

Optimized Deprotection Procedures for Oligonucleotides Containing Methyl Phosphonate Linkages

The deprotection of oligonucleotides containing methylphosphonate linkages presents a significant challenge due to the base-lability of this backbone modification. Standard deprotection protocols using concentrated ammonium hydroxide can lead to the degradation of the methylphosphonate linkage. Consequently, milder deprotection reagents and optimized procedures are required.

Ethylenediamine (EDA) in ethanol (B145695) has been a widely used reagent for the deprotection of methylphosphonate oligonucleotides. However, its use can lead to side reactions, such as transamination of N4-benzoyl-deoxycytidine (N4-bz-dC). To address this, a novel one-pot deprotection procedure has been developed. This method involves a brief initial treatment with dilute ammonia, followed by the addition of ethylenediamine. This approach has been shown to be superior to the traditional two-step method, resulting in significantly higher product yields.

A comparative study of a two-step deprotection method versus a one-pot procedure for a series of all-methylphosphonate oligonucleotides demonstrated a substantial increase in crude product yield with the one-pot method. In some cases, the yield was more than doubled. This improvement is attributed to the enhanced solubility of the oligonucleotides in the EDA deprotection mixture compared to concentrated ammonium hydroxide.

Oligonucleotide SequenceTwo-Step Method Crude Yield (%)One-Pot Procedure Crude Yield (%)
5'-TCT-CAG-GGC-AAT-GTT-TTT2555
5'-CCT-CCG-GCA-CAG-ACA-AGG3060
5'-ATT-GGT-CAA-ACT-CAG-GCA2045

This table presents a summary of the crude yields obtained from the deprotection of all-methylphosphonate oligonucleotides using a two-step method versus a one-pot procedure, highlighting the improved efficiency of the latter.

Further optimization of deprotection can be achieved by using alternative protecting groups that are more labile and less prone to side reactions with the chosen deprotection reagent.

Generation of Modified Nucleic Acids with this compound

The ability to incorporate this compound at specific positions within a nucleic acid sequence is fundamental to its application in research and therapeutics. This allows for the precise tailoring of oligonucleotide properties, such as nuclease resistance and binding affinity.

Site-Specific Incorporation of this compound into DNA Sequences

The site-specific incorporation of this compound into DNA sequences is achieved using standard automated solid-phase synthesis protocols, with some modifications. The coupling time for methylphosphonamidites is typically extended compared to standard phosphoramidites to ensure high coupling efficiency. For instance, a coupling time of 6 minutes is often recommended.

The methylphosphonite (P-III) diester intermediate formed during the coupling reaction is highly sensitive to hydrolysis. Therefore, the use of a low-water content oxidizer is crucial to prevent degradation of the methylphosphonate linkage. Additionally, the choice of capping reagent can also influence the stability of the linkage.

The efficiency of incorporation can be monitored by standard techniques such as trityl cation assay and confirmed by mass spectrometry of the final oligonucleotide. While specific data on the coupling efficiency of this compound under various conditions is not extensively published in a comparative format, the successful synthesis of numerous oligonucleotides with single and multiple methylphosphonate linkages attests to the feasibility of achieving high incorporation efficiency with optimized protocols.

Chemical Synthesis of RNA with Site-Specific Methylphosphonate Modifications

The synthesis of RNA containing site-specific methylphosphonate modifications presents additional challenges due to the presence of the 2'-hydroxyl group. The 2'-hydroxyl must be protected with a group that is stable throughout the synthesis and can be removed without affecting the methylphosphonate linkage.

A common strategy involves the use of 2'-O-[(triisopropylsilyl)oxy]methyl (TOM) protecting groups. The synthesis follows the standard phosphoramidite cycle, with an extended coupling time of 6 minutes for the methylphosphonamidite monomer. The 2′-deoxy-5′-O-(4,4′-dimethoxytrityl)-N2-isobutyrylguanosine 3′-[(methyl-(N,N-diisopropyl)]-phosphonamidite is typically dissolved in tetrahydrofuran (B95107) for use in the synthesizer. nih.gov

Deprotection of methylphosphonate-modified RNA is a critical step. A carefully optimized procedure involves cleavage from the solid support and removal of nucleobase and phosphate protecting groups, followed by the removal of the 2'-O-protecting groups. This multi-step process requires careful handling to avoid degradation of the RNA. nih.gov

Synthesis of Oligonucleotides with Multiple Methyl Phosphonate Linkages

The synthesis of oligonucleotides with alternating methylphosphonate and phosphodiester linkages is a common strategy to balance nuclease resistance with good hybridization properties. This approach utilizes both methylphosphonamidite and standard cyanoethyl phosphoramidite monomers in the synthesis. oup.com Optimized procedures for preparing such oligonucleotides have been described, emphasizing the need for a low-water content oxidizer when coupling the methylphosphonamidite monomers. oup.com

Novel Synthetic Approaches and Reagent Development

The field of oligonucleotide synthesis is continually evolving, with new reagents and methodologies being developed to improve efficiency, reduce costs, and enable the synthesis of increasingly complex modified oligonucleotides.

Recent advancements include the development of novel phosphitylating agents that can offer advantages over traditional reagents in terms of stability and reactivity. While specific novel reagents for this compound synthesis are not widely reported, the broader progress in phosphoramidite chemistry is likely to benefit the synthesis of methylphosphonate-modified oligonucleotides.

Furthermore, research into alternative synthetic strategies, such as H-phosphonate chemistry, continues to be an area of interest. These approaches may offer advantages for the synthesis of certain types of modified oligonucleotides, including those with methylphosphonate backbones. The development of new monomers and coupling activators is also an active area of research aimed at improving the synthesis of these important biomolecules.

Evolution of Phosphonamidite Building Blocks Beyond Canonical Nucleosides

The advent of phosphoramidite chemistry revolutionized the automated synthesis of oligonucleotides, establishing itself as the gold standard methodology. aragen.comnih.gov This process traditionally utilizes four canonical nucleoside phosphoramidites (dA, dC, dG, and dT) to construct standard DNA sequences with native phosphodiester linkages. researchgate.net However, the therapeutic and diagnostic potential of oligonucleotides spurred intensive research into chemically modified analogues with enhanced properties. nih.gov Naturally occurring oligonucleotides often suffer from poor nuclease resistance and limited cellular uptake, which prompted the development of a vast library of non-canonical phosphonamidite building blocks designed to overcome these limitations. nih.gov

The evolution beyond canonical nucleosides has focused on modifications to the three core components of the nucleotide: the nucleobase, the sugar moiety, and the phosphate backbone. nih.gov

Nucleobase Modifications: Researchers have developed straightforward, one-step procedures to modify the N-nucleophilic groups in the nucleobases of commercially available phosphoramidites. nih.gov This has led to the synthesis of building blocks containing non-canonical nucleotides found in natural RNA or DNA, such as m6A, i6A, and m1G. nih.gov These modifications are crucial for studying post-transcriptional regulation and epitranscriptomics. nih.gov

Sugar Modifications: Alterations to the sugar ring, such as 2'-O-methyl, 2'-O-methoxyethyl (MOE), and 2'-fluoro modifications, are common strategies to increase binding affinity to target RNA and improve nuclease resistance. Locked Nucleic Acids (LNAs), which feature a methylene (B1212753) bridge connecting the 2'-O and 4'-C atoms of the ribose ring, represent another significant advancement, conferring exceptional thermal stability and resistance to enzymatic degradation. axispharm.com

The development of these novel phosphoramidite building blocks has expanded the chemical space available for oligonucleotide synthesis, enabling the creation of molecules with tailored properties for a wide range of research, diagnostic, and therapeutic applications. nih.govamerigoscientific.com

Table 1: Examples of Non-Canonical Phosphonamidite Building Blocks

Modification Type Building Block Example Key Feature/Application
Backbone This compound Creates a charge-neutral, nuclease-resistant methylphosphonate linkage. glenresearch.com
Backbone Phosphorothioate Amidites Creates a sulfur-containing backbone that enhances nuclease resistance. axispharm.com
Backbone Morpholino Phosphoramidites Forms a phosphorodiamidate morpholino (PMO) backbone for steric-blocking antisense applications. mdpi.comchemrxiv.org
Sugar 2'-O-Methyl (2'-OMe) Amidites Increases binding affinity and nuclease resistance.
Sugar Locked Nucleic Acid (LNA) Amidites Confers exceptionally high binding affinity and nuclease stability. axispharm.com
Nucleobase N6-methyladenosine (m6A) Amidite Allows for the synthesis of oligonucleotides containing epitranscriptomic marks. nih.gov

| Nucleobase | Guanidine-bridged Nucleic Acid (GuNA[Me]) | Demonstrates high binding affinity towards complementary single-stranded RNA and DNA. nih.gov |

Stereoselective Synthesis of Phosphonate Linkages Utilizing Related Precursors

The introduction of a methylphosphonate linkage into an oligonucleotide using a precursor such as This compound creates a new stereocenter at the phosphorus atom. nih.gov This results in the formation of two diastereomers, designated as Rp and Sp, for each methylphosphonate linkage. The stereochemistry of this linkage significantly impacts the structural and biological properties of the modified oligonucleotide, including its hybridization affinity, thermal stability (Tm), and interaction with nucleases. Consequently, controlling the stereochemistry of the phosphorus center is a critical aspect of synthesizing oligonucleotides with defined properties.

Several strategies have been developed to achieve the stereoselective synthesis of phosphonate and related modified linkages.

H-phosphonate Approach: One of the earliest methods for creating stereoregular phosphonate analogues involves the H-phosphonate chemistry. nih.gov In this approach, an oligonucleotide is synthesized with H-phosphonate internucleotide linkages. These linkages are then subjected to a stereospecific oxidation or boronation step to yield the desired phosphonate or boranephosphonate linkages. nih.gov While effective, this method requires a departure from standard phosphoramidite cycles.

Chiral Auxiliary-Based Methods: A more integrated approach utilizes chiral auxiliaries attached to the phosphorus atom of the phosphonamidite monomer. The 3'-O-oxazaphospholidine method is a prominent example of this strategy. nih.gov A pure stereoisomer of a 3'-O-oxazaphospholidine derivative of a nucleoside, when activated, generates a stereodefined phosphite triester intermediate. nih.gov This intermediate can then be converted to the desired phosphonate linkage in a stereospecific manner. This allows for the synthesis of oligonucleotides with a predetermined stereochemistry at each modified linkage directly on a solid-phase synthesizer.

The development of these stereoselective synthetic routes is crucial for structure-activity relationship (SAR) studies and for the production of therapeutic oligonucleotides where a specific diastereomer possesses the desired biological activity. While chiral phosphonates can be converted to their thiono-analogues with retention of configuration, basic hydrolysis of the resulting phosphonothionates often leads to racemic products, highlighting the importance of stereocontrolled synthesis from the outset. rsc.org

Table 2: Comparison of Stereoselective Synthesis Methods for Modified Phosphate Linkages

Method Precursor Type Mechanism Key Advantage
H-Phosphonate Chemistry Nucleoside H-phosphonates Stereospecific oxidation or boronation of a synthesized H-phosphonate backbone. nih.gov Versatile for creating various phosphorus modifications (e.g., boranephosphonates). nih.gov

| Chiral Auxiliaries | 3'-O-Oxazaphospholidine Derivatives | Use of a chiral auxiliary on the monomer to direct the stereochemical outcome of the coupling reaction. nih.gov | Allows for direct, stereocontrolled synthesis of linkages during standard solid-phase synthesis. nih.gov |

Structural and Functional Characteristics of Dg Me Phosphonamidite Modified Oligonucleotides in Academic Contexts

Stereochemistry and Diastereomeric Nature of Methyl Phosphonate (B1237965) Linkages

The replacement of a non-bridging oxygen with a methyl group introduces a center of chirality at the phosphorus atom of the internucleotide linkage. nih.govacs.org Consequently, for each methylphosphonate (B1257008) linkage incorporated into an oligonucleotide, two distinct diastereomers are possible: the R(p) and S(p) configurations. An oligonucleotide containing 'n' such linkages will theoretically exist as a complex mixture of 2^n different diastereomers. oup.com For example, a typical 18-mer oligonucleotide with 17 methylphosphonate linkages could exist as 131,072 different diastereomers. oup.com This stereochemical complexity presents significant challenges for synthesis and characterization but also offers opportunities to fine-tune oligonucleotide properties by controlling the stereochemistry.

The absolute configuration (R(p) or S(p)) at the methylphosphonate center has a significant influence on the local and global conformation of an oligonucleotide duplex. nih.govacs.org Studies using Nuclear Magnetic Resonance (NMR) spectroscopy have revealed that the stereochemistry of the linkage directly affects the hybridization ability and the structure of the resulting duplex. nih.govacs.org

Given the significant impact of stereochemistry on function, methods to separate and characterize diastereomers are crucial. The primary strategy for producing stereochemically pure methylphosphonate oligonucleotides involves the synthesis and separation of chiral dinucleotide synthons before their incorporation into the oligonucleotide chain. oup.comnih.gov

This process involves synthesizing all 16 possible base-combination dimers as a mixture of R(p) and S(p) diastereomers. oup.comresearchgate.net These diastereomeric pairs can then be separated using silica (B1680970) gel flash chromatography, a technique that exploits the differences in their physical properties. oup.comresearchgate.net In all documented cases, the R(p) diastereomer exhibits greater mobility and elutes faster from the silica gel column than the S(p) diastereomer. oup.comresearchgate.net Once separated, the chirally pure dimer is derivatized into a phosphonamidite, which can be used in an automated DNA synthesizer to build oligonucleotides with defined stereochemistry at every other position. oup.comnih.gov

For the analysis and characterization of the final oligonucleotide products, reversed-phase high-performance liquid chromatography (RP-HPLC) is a key technique used to separate and purify diastereomeric oligonucleotides. nih.govwaters.com

Biophysical Properties of DG-ME PHOSPHONAMIDITE Modified Oligonucleotides

The replacement of the anionic phosphodiester linkage with a neutral methylphosphonate group dramatically alters the biophysical properties of oligonucleotides.

The methylphosphonate backbone is electrically neutral, in stark contrast to the negatively charged phosphodiester backbone of natural DNA and RNA. genelink.combiosyn.com This absence of charge significantly reduces the electrostatic repulsion that normally occurs between the phosphate (B84403) groups within a single strand and between the two strands of a duplex. This property can improve intracellular transport. genelink.com

However, the neutrality also affects duplex stability. Oligonucleotides containing methylphosphonate linkages generally exhibit a lower melting temperature (Tm) when hybridized with a complementary RNA target compared to their phosphodiester counterparts. genelink.com The binding affinity is highly dependent on the stereochemistry of the linkages. Oligonucleotides prepared with chirally pure R(p) synthons bind to RNA with significantly higher affinity than those synthesized from racemic mixtures. oup.comnih.gov Conversely, enrichment with S(p) linkages leads to a reduction in binding affinity. oup.com

Linkage StereochemistryEffect on RNA Duplex Stability (Tm)Reference
Racemic Mixture (Rp/Sp)Lower Tm compared to natural DNA/RNA duplex genelink.com
Chirally Enriched RpHigher binding affinity than racemic mixtures oup.comnih.gov
Chirally Enriched SpLower binding affinity than racemic mixtures oup.com

One of the most significant properties of methylphosphonate oligonucleotides is their exceptional resistance to degradation by nucleases. oup.comnih.govsdu.dk Nucleases are enzymes that catalyze the hydrolysis of phosphodiester bonds in nucleic acids. These enzymes often recognize the negative charge of the phosphate backbone as part of their substrate binding mechanism.

The primary mechanism for the enhanced nuclease resistance of methylphosphonate oligonucleotides is the replacement of this anionic oxygen with a methyl group. oup.comgenelink.com This modification confers stability in two ways:

Charge Neutrality : The absence of a negative charge prevents the electrostatic interactions required for nuclease binding and activity.

Steric Hindrance : The methyl group is bulkier than an oxygen atom, sterically hindering the approach of the enzyme to the phosphorus center.

As a result, methylphosphonate oligonucleotides are highly stable in biological systems and resistant to degradation by cellular extracts and serum. oup.com Even a single methylphosphonate linkage at the 3'-end can act as a "cap," effectively protecting the oligonucleotide from 3'-exonucleolytic degradation. genelink.comnih.govsdu.dk Oligonucleotides with alternating methylphosphonate and phosphodiester linkages are 25- to 300-fold more resistant to nuclease degradation than unmodified oligonucleotides. oup.com

Conformational Analysis of this compound Containing Structures

Detailed conformational analysis, primarily through high-resolution NMR spectroscopy, has been instrumental in understanding the structural consequences of incorporating methylphosphonate linkages. nih.govacs.org These studies have analyzed heteroduplexes formed between a methylphosphonate oligonucleotide and a complementary natural DNA strand.

FeatureNatural Phosphodiester DNAMethylphosphonate DNA (Rp)Methylphosphonate DNA (Sp at one position)Reference
Backbone Charge Anionic (-)NeutralNeutral genelink.com
Chirality AchiralChiral (Rp)Chiral (Sp) nih.govacs.org
Nuclease Resistance LowHighHigh oup.com
Typical Sugar Pucker C2'-endo (B-form)Intermediate C4'-endoC3'-endo (A-form) at 5' sugar to Sp linkage nih.govacs.org
RNA Hybrid Affinity StandardHigher than racemicLower than Rp oup.com

Investigation of Glycosidic Conformation Alterations

The introduction of a methyl phosphonate linkage into an oligonucleotide backbone can induce localized changes in the sugar-phosphate backbone geometry, which in turn influences the glycosidic conformation (the orientation of the nucleobase with respect to the sugar). While direct measurements of the glycosidic torsion angle (χ) in methylphosphonate-modified guanosine (B1672433) are sequence-dependent, structural studies using NMR spectroscopy have provided significant insights.

Research has shown that the stereochemistry at the chiral methylphosphonate center is a critical determinant of local structure. Specifically, the sugar residue located 5' to an Sp chiral methylphosphonate center has been observed to adopt an A-form sugar pucker, characterized by a C3'-endo conformation. This is a notable deviation from the typical C2'-endo pucker found in B-form DNA. The sugar pucker and the glycosidic torsion angle are intrinsically linked; a shift towards a C3'-endo conformation favors an anti glycosidic torsion angle, which is characteristic of A-form DNA and RNA helices.

These findings indicate that incorporating this compound can alter the conformational landscape of an oligonucleotide, pushing local sugar puckering towards an A-like geometry, particularly with the Sp diastereomer, and modifying helical groove dimensions.

Modulation of G-Quadruplex Structures by Methyl Phosphonate Incorporations

G-quadruplexes are four-stranded secondary structures formed in guanine-rich nucleic acid sequences. Their stability is highly dependent on a network of Hoogsteen hydrogen bonds within G-tetrads and the coordination of monovalent cations, typically K⁺ or Na⁺, which are stabilized by the electronegative oxygen atoms of the guanine (B1146940) bases. nih.gov The phosphate backbone also plays a crucial role in stabilizing these structures.

Systematic studies on the effect of methyl phosphonate modifications on G-quadruplex stability have yielded a clear and consistent finding: the replacement of the charged phosphodiester backbone with a neutral methyl phosphonate linkage leads to a strong destabilization of the G-quadruplex structure. oup.com This destabilizing effect has been observed across different G-quadruplex topologies, including monomeric, bimolecular, and tetramolecular structures. oup.com

Table 1: Effect of Methyl Phosphonate (M) Modification on the Stability of G-Quadruplex Forming Oligonucleotides
Oligonucleotide Sequence NameStructure TypeUnmodified T1/2 (°C) in Na⁺ BufferMethylphosphonate Modified T1/2 (°C) in Na⁺ BufferObserved Effect
15TBAMonomeric (Chair)29.4No TransitionStrong Destabilization
18TELMonomeric36.7No TransitionStrong Destabilization
12G4Bimolecular (Hairpin)49.3No TransitionStrong Destabilization
TG4Tetramolecular48.5No TransitionStrong Destabilization

Data adapted from a study on the thermal stabilities of chemically modified G-quadruplexes. oup.com T1/2 represents the apparent melting temperature.

Duplex and Triplex Stability in the Presence of Methyl Phosphonate Linkages

The thermodynamic stability of DNA duplexes and triplexes is significantly influenced by the incorporation of methyl phosphonate linkages. The neutral backbone alters the balance of forces that govern helix formation, primarily by eliminating the electrostatic repulsion that exists between adjacent phosphodiester groups in a native oligonucleotide.

Duplex Stability: While the reduction of charge repulsion was initially thought to be a stabilizing factor, experimental evidence overwhelmingly shows that methyl phosphonate linkages generally destabilize DNA:DNA and DNA:RNA duplexes. oup.comgenelink.com The destabilization is attributed to unfavorable steric interactions from the methyl group and potential disruption of the ordered water molecule network in the helical grooves. oup.com

Studies comparing various backbone modifications have established a general hierarchy of duplex stability. At physiological salt concentrations, duplexes with methyl phosphonate backbones are significantly less stable than unmodified DNA and are also less stable than RNA or 2'-O-Methyl RNA analogs. oup.com It is also noted that oligonucleotides with a high density of methyl phosphonate substitutions are less stable than those with only partial modification. oup.com The effect can also be sequence-dependent; substitutions in purine-rich strands may be less destabilizing than in pyrimidine-rich strands under certain salt conditions. oup.com

Table 2: General Order of Duplex Stability for a Self-Complementary 14-mer
RankOligonucleotide Analog TypeRelative Stability
12'-OCH3 RNAMost Stable
2Unmodified DNA
3'Normal' RNA (2'-OH)
4Methylphosphonate DNA
5Phosphorothioate DNALeast Stable

This hierarchy is based on thermal melting studies of various analogs of a self-complementary DNA 14-mer at near-physiological salt concentration. oup.com

Triplex Stability: The effect of methyl phosphonate modifications on the stability of DNA triplexes is complex and highly context-dependent. In some cases, fully substituting any of the three strands of a triplex with methyl phosphonate linkages has been shown to completely inhibit its formation, even at high salt concentrations. oup.com This suggests that the structural requirements for triplex formation are very sensitive to backbone geometry and electrostatics. oup.com

However, other studies using chimeric oligonucleotides (containing a mix of methyl phosphonate and phosphodiester linkages) have shown that triplexes can form, albeit with reduced stability compared to their unmodified counterparts. nih.govnih.gov The strategic placement of methyl phosphonate linkages can also be used to enhance certain properties without eliminating triplex formation. For example, placing a single methyl phosphonate group at the 3'-terminus of a triplex-forming oligonucleotide (TFO) can impart significant resistance to 3'-exonucleases while maintaining the stability of the resulting triplex. nih.govnih.gov The specific sequence of the TFO and the target DNA duplex can influence whether the methyl phosphonate linkage is tolerated or leads to significant destabilization. nih.gov

Table 3: Summary of Research Findings on Methyl Phosphonate (MeP) Linkages in Triplexes
Modification TypeOligonucleotide ContextObserved Effect on Triplex StabilityReference Finding
Full MeP Substitution19-mer purine (B94841) or pyrimidine (B1678525) strandsInhibition of triplex formationNo triplex detected via melting or gel electrophoresis. oup.com
Chimeric MeP/PhosphodiesterPsoralen-conjugated TFOForms a stable triplex, but with reduced affinity (higher Kd) compared to all-phosphodiester version. nih.govChimeric TFOs bind to target DNA. nih.gov
Single 3'-Terminal MePPsoralen-conjugated TFOMaintains triplex stability (Tm) while increasing nuclease resistance.Effect is sequence-dependent; can be neutral or destabilizing depending on the 3'-terminal base. nih.gov

Applications of Dg Me Phosphonamidite in Advanced Academic Research

Research on Modified Nucleotides and Nucleic Acid Analogs

The ability to synthesize oligonucleotides with tailored properties has been a cornerstone of nucleic acid research. dG-Me phosphonamidite is instrumental in this endeavor, allowing for the creation of nucleic acid analogs with altered structures and functions.

The introduction of a methylphosphonate (B1257008) linkage via this compound is a key strategy for designing chemically modified oligonucleotide analogs. This modification confers several advantageous properties, most notably enhanced resistance to cellular nucleases, which are enzymes that degrade nucleic acids. biosyn.comoup.com This increased stability makes methylphosphonate oligonucleotides valuable tools for in vitro and in vivo applications where degradation is a concern. biosyn.com

The synthesis of these analogs is typically performed on an automated solid-phase DNA synthesizer. The process allows for the creation of oligonucleotides that are fully modified with methylphosphonate linkages or chimeric structures containing a mix of methylphosphonate and natural phosphodiester bonds. biosyn.com This flexibility enables researchers to fine-tune the properties of the oligonucleotides for specific research applications.

One area of investigation involves the chirality of the methylphosphonate linkage. The phosphorus atom in a methylphosphonate linkage is a chiral center, existing in either an Rp or Sp configuration. Research has shown that the stereochemistry of this linkage can significantly influence the stability of the resulting nucleic acid duplexes. For instance, duplexes formed by oligonucleotides with Rp isomers have been observed to have higher melting temperatures (Tms) than those with the corresponding Sp isomers, indicating greater stability. nih.gov

Table 1: Comparison of Properties of Phosphodiester and Methylphosphonate Linkages

PropertyPhosphodiester LinkageMethylphosphonate Linkage
Charge at Neutral pH NegativeNeutral
Nuclease Resistance SusceptibleResistant
Chirality AchiralChiral (Rp and Sp)
Solubility HighLower

The successful application of this compound has spurred the development of a broader range of modified phosphonamidite building blocks. These novel reagents expand the toolkit available to chemical biologists for creating nucleic acid-based probes, diagnostics, and potential therapeutics. Research in this area focuses on synthesizing phosphonamidites with different alkyl or aryl groups, as well as those with functional moieties for downstream applications like fluorescent labeling.

The development of chirally pure methylphosphonate dimer synthons has been a significant advancement. oup.comnih.gov These dimers allow for the synthesis of oligonucleotides with a defined stereochemistry at specific positions along the backbone, which is crucial for structure-function relationship studies. oup.comnih.gov

Mechanistic Investigations in Molecular and Chemical Biology

The unique characteristics of methylphosphonate-modified oligonucleotides make them powerful tools for dissecting complex biological mechanisms at the molecular level.

The electrostatic interactions between the negatively charged phosphodiester backbone of nucleic acids and positively charged amino acid residues in proteins are often critical for binding and function. By replacing specific phosphodiester linkages with neutral methylphosphonate groups, researchers can probe the importance of these charge interactions. This technique, often referred to as "phosphate modification interference," helps to map the precise locations of protein-nucleic acid contacts.

Studies have utilized this approach to investigate a variety of DNA- and RNA-binding proteins. For example, the interaction between the MS2 coat protein and its RNA hairpin target was examined using methylphosphonate substitutions. nih.gov By measuring the change in binding affinity upon introduction of a methylphosphonate linkage at different positions, researchers could identify the phosphate (B84403) groups crucial for the interaction. nih.gov However, it was also noted that in some cases, the modification could alter the local structure or flexibility of the nucleic acid, which must be considered when interpreting the results. nih.gov

Understanding the intricate pathways of DNA damage and repair is fundamental to cancer biology and aging research. Oligonucleotides containing site-specific modifications are invaluable tools in these investigations. genelink.comnih.gov The nuclease resistance of the methylphosphonate linkage makes it particularly useful for creating stable probes to study the enzymes involved in DNA repair. biosyn.comoup.com

Researchers can synthesize DNA probes containing a specific type of lesion, such as an oxidized or alkylated base, and flank it with methylphosphonate linkages. These probes can then be used in cell extracts or with purified enzymes to study the recognition and processing of the lesion without the probe itself being rapidly degraded. This allows for a clearer picture of the kinetics and mechanisms of individual repair enzymes and entire repair pathways like base excision repair (BER). nih.govacs.orgnih.gov The development of fluorescent probes for DNA damage and repair has also been a significant area of research, enabling real-time monitoring of these processes in vitro and in cells. nih.govnih.gov

Methylphosphonate-modified oligonucleotides have been extensively used to study and manipulate gene expression. One of the earliest and most prominent applications is in antisense technology. biosyn.comoup.com Antisense oligonucleotides are short, synthetic nucleic acid sequences designed to be complementary to a specific messenger RNA (mRNA). By binding to the target mRNA, they can inhibit its translation into protein, effectively silencing the corresponding gene. The nuclease resistance and neutral backbone of methylphosphonate oligonucleotides were thought to improve their efficacy as antisense agents by increasing their stability and cellular uptake. biosyn.combiosyn.com

Furthermore, these modified oligonucleotides can be used to investigate the role of specific nucleic acid structures in gene regulation. For example, they can be incorporated into regions of DNA that are known to form G-quadruplexes or other non-canonical structures to study how these structures influence gene expression. The altered backbone can help to stabilize or destabilize these structures, providing insights into their biological relevance.

Table 2: Key Research Applications of this compound

Research AreaSpecific ApplicationKey Feature Utilized
Nucleic Acid Analogs Design of nuclease-resistant oligonucleotidesNuclease Resistance
Studying the effect of backbone chiralityChirality
DNA-Protein Interactions Mapping phosphate contacts in binding sitesNeutral Backbone
DNA Damage and Repair Creation of stable probes for repair enzymesNuclease Resistance
Gene Regulation Development of antisense oligonucleotidesNuclease Resistance, Neutral Backbone
Probing non-canonical DNA structuresAltered Backbone Geometry

Development of Advanced Oligonucleotide-Based Tools and Probes

The unique characteristics of this compound have been leveraged by researchers to create a new generation of oligonucleotide-based tools and probes with enhanced stability and functionality.

Phototriggered Hybridization and Cleavage Applications

In the field of dynamic nucleic acid chemistry, this compound can be used in conjunction with photocleavable linkers to create oligonucleotides that can be activated or cleaved by light. This "phototriggering" allows for precise spatial and temporal control over hybridization and cleavage events. For instance, researchers have designed systems where a photocleavable moiety blocks the function of an oligonucleotide until it is exposed to a specific wavelength of light. This technology has potential applications in targeted therapies and as research tools for studying cellular processes with high precision. The incorporation of this compound in such constructs ensures the stability of the oligonucleotide probe until its intended activation.

Design and Synthesis of Multifunctional DNA and RNA Conjugates for Research Tools

This compound is a valuable component in the synthesis of multifunctional DNA and RNA conjugates. glenresearch.com These complex molecules combine the sequence-specific recognition properties of oligonucleotides with the functionalities of other molecules, such as peptides, fluorophores, or therapeutic agents. The robust nature of the methylphosphonate linkage helps to maintain the integrity of the oligonucleotide portion of the conjugate during synthesis and in biological environments. These multifunctional conjugates are being developed as sophisticated research tools for a variety of purposes, including the in vitro selection of new catalytic molecules and the targeted delivery of therapeutic payloads. glenresearch.com

Applications in High-Resolution Single-Nucleotide Polymorphism (SNP) Genotyping Methodologies

Researchers have explored the use of oligonucleotides containing methylphosphonate linkages in high-resolution SNP genotyping. glenresearch.com SNPs are variations in a single nucleotide that occur at a specific position in the genome and are associated with various genetic traits and diseases. One method, known as genoSNIP, utilizes matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry for SNP analysis. This technique incorporates a photocleavable linker into the primer extension products, allowing for phototriggered strand breaks near the 3' end of the extension primer. glenresearch.com The use of methylphosphonate-modified primers, which can be synthesized using reagents like this compound, can enhance the specificity and performance of such assays.

Genotyping MethodologyRole of Methylphosphonate-Modified OligonucleotidesKey Advantage
genoSNIP (MALDI-TOF MS) Component of primer extension products in conjunction with a photocleavable linker. glenresearch.comEnables phototriggered strand breaks for size reduction and analysis. glenresearch.com
Tetra-primer ARMS-PCR Not directly mentioned, but the principle of allele-specific amplification could be enhanced by the specificity of modified primers.High throughput and cost-effective.
Microarray-based SNP Genotyping Can be used in the synthesis of high-specificity oligonucleotide probes for arrays.Parallel analysis of thousands of SNPs.

Development of Fluorescence-Based Imaging and Detection Strategies for Nucleic Acids

The development of fluorescent probes for the detection and imaging of specific nucleic acid sequences in living cells is a rapidly advancing field. While direct evidence for the use of this compound in this specific application is not abundant in the readily available literature, the principles of probe design suggest its potential utility. The nuclease resistance and neutral backbone of methylphosphonate-containing oligonucleotides would be advantageous for creating stable, cell-permeable fluorescent probes. These probes could be designed to fluoresce only upon hybridization to their target sequence, allowing for real-time visualization of gene expression and other cellular processes involving nucleic acids.

Investigation of Gene Silencing Mechanisms in Model Systems

Gene silencing is a fundamental biological process that regulates gene expression. The introduction of synthetic oligonucleotides that can modulate this process is a powerful research tool. Methylphosphonate-modified oligonucleotides, synthesized using building blocks like this compound, have been employed to investigate the mechanisms of gene silencing. Their resistance to degradation allows for sustained effects within model systems, such as cell cultures or even whole organisms. By designing these oligonucleotides to target specific genes, researchers can study the downstream effects of silencing that gene, providing insights into its function and its role in various biological pathways. The charge neutrality of these modified oligonucleotides can also influence their interaction with the cellular machinery involved in gene silencing, offering another avenue for investigation.

Analytical and Characterization Methodologies for Dg Me Phosphonamidite Modified Oligonucleotides

Spectroscopic Techniques for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Linkage and Overall Structure

¹H NMR spectroscopy allows for the assignment of proton signals, with chemical shift differences often localized to the nucleotides flanking the methylphosphonate (B1257008) modification. nih.gov 2D NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are particularly valuable for establishing the absolute configuration at the modified phosphorus atom. nih.govnih.gov For instance, the intensities of cross-peaks between the P-CH₃ group and protons on the sugar-phosphate backbone can reveal the stereochemistry. Studies have shown that the Rp isomers often exhibit different NOE patterns compared to the Sp isomers, which can be correlated with distinct structural features and thermal stabilities. nih.gov

³¹P NMR is also a critical technique, as the phosphorus chemical shifts are highly sensitive to the local electronic environment and stereochemistry. The methylphosphonate linkage gives rise to distinct signals that are well-resolved from the phosphodiester signals, allowing for straightforward confirmation of the modification. The chemical shift values can also aid in the differentiation of the Rp and Sp diastereomers.

Key Research Findings from NMR Studies:

ParameterObservationSignificance
¹H Chemical Shifts Differences are primarily localized to the nucleotides adjacent to the methylphosphonate linkage. nih.govConfirms the site of modification and provides information on local structural perturbations.
2D NOE/ROESY Cross-peak intensities between the P-CH₃ group and sugar protons are used to determine the absolute configuration (Rp/Sp) at the phosphorus center. nih.govnih.govEssential for understanding the structure-activity relationship of diastereomerically pure oligonucleotides.
³¹P Chemical Shifts Distinct signals for methylphosphonate linkages, with different shifts for Rp and Sp isomers.Allows for the confirmation of modification and quantification of diastereomeric purity.
Duplex Stability (from NMR) Rp-Rp modified duplexes often show thermal stabilities (Tm) similar to unmodified duplexes, while Sp-Sp isomers can exhibit lower Tm values. nih.govHighlights the significant impact of stereochemistry on the hybridization properties of modified oligonucleotides.

UV/Visible Spectroscopy for Concentration and Purity Assessment

The concentration of a DG-ME PHOSPHONAMIDITE modified oligonucleotide solution can be determined by measuring its absorbance at 260 nm (A₂₆₀) and using the Beer-Lambert law. The molar extinction coefficient (ε₂₆₀) of the modified oligonucleotide, which is the sum of the extinction coefficients of the constituent nucleosides and the modification, is required for this calculation.

UV spectroscopy is also employed in thermal denaturation studies (UV melting) to determine the melting temperature (Tm) of duplexes formed by modified oligonucleotides. The Tm is the temperature at which half of the double-stranded DNA has dissociated into single strands and is a key indicator of duplex stability. The introduction of methylphosphonate linkages can influence the Tm, with the effect being dependent on the stereochemistry (Rp or Sp) and the number and position of the modifications. nih.gov Generally, Rp isomers have been observed to have a lesser impact on duplex stability compared to Sp isomers. nih.gov

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a sensitive technique for analyzing the secondary structure of oligonucleotides. nih.govnih.gov CD measures the differential absorption of left and right circularly polarized light by chiral molecules, providing a unique spectral signature for different nucleic acid conformations (e.g., A-form, B-form, Z-form, and quadruplex structures). nih.gov

Typical CD Spectral Features of DNA Conformations:

ConformationPositive Band (nm)Negative Band (nm)Crossover (nm)
B-form ~275~245~258
A-form ~260~210~240
Z-form ~295 (negative)~260 (positive)~280

Fluorescence Spectroscopy for Probing Interactions and Conformational Changes

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the interactions and conformational dynamics of modified oligonucleotides. researchgate.netresearchgate.net This is often achieved by labeling the oligonucleotide with a fluorescent probe. The fluorescence properties of the probe, such as its emission intensity and wavelength, can be sensitive to the local environment and can thus report on changes in oligonucleotide structure, hybridization, and binding to other molecules.

For this compound modified oligonucleotides, fluorescence spectroscopy can be employed to:

Monitor Hybridization: Changes in the fluorescence of a probe upon duplex or triplex formation can be used to study the thermodynamics and kinetics of hybridization.

Probe Conformational Changes: Environment-sensitive fluorescent dyes can be incorporated into the oligonucleotide to detect conformational changes induced by the methylphosphonate modification or by interactions with other molecules.

Investigate Interactions: Fluorescence resonance energy transfer (FRET) can be used to measure distances within or between labeled oligonucleotides, providing insights into their three-dimensional structure and interactions.

Research has demonstrated that modifications to the oligonucleotide backbone can influence the fluorescence properties of attached dyes. researchgate.netrsc.org For example, the formation of a duplex can lead to fluorescence quenching or enhancement, depending on the nature of the dye and its position relative to the modification. rsc.org

Advanced Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of synthetic oligonucleotides and for the assessment of their purity. For oligonucleotides modified with this compound, chromatography plays a crucial role in separating the desired full-length product from shorter failure sequences and in resolving the diastereomers that arise from the chiral methylphosphonate linkage.

High-Performance Liquid Chromatography (HPLC) for Oligonucleotide Purification and Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is the primary method for the purification and analysis of modified oligonucleotides. researchgate.netnih.gov Ion-pair reversed-phase (IP-RP) HPLC is particularly well-suited for this purpose. In IP-RP HPLC, an ion-pairing agent, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), is added to the mobile phase to neutralize the negative charges of the phosphodiester backbone, allowing for the separation of oligonucleotides based on their hydrophobicity.

A significant challenge in the analysis of methylphosphonate-modified oligonucleotides is the separation of the Rp and Sp diastereomers. These diastereomers can exhibit different biological activities, making their separation and characterization critical. IP-RP HPLC has been successfully employed for the separation of diastereomers of oligonucleotides containing methylphosphonate and other backbone modifications. researchgate.netnih.gov

The resolution of diastereomers is influenced by several factors, including:

The nature of the ion-pairing agent: Different ion-pairing reagents can provide varying degrees of selectivity for diastereomer separation. nih.gov

The organic modifier in the mobile phase: The choice and concentration of the organic solvent (e.g., acetonitrile) can impact the retention and resolution of diastereomers.

The stationary phase: The type of reversed-phase column (e.g., C18, C8) can affect the separation efficiency.

The position of the modification: The sequence context surrounding the methylphosphonate linkage can influence the separability of the diastereomers. nih.gov

Typical IP-RP HPLC Conditions for Diastereomer Separation:

ParameterCondition
Column C18 reversed-phase
Mobile Phase A Aqueous buffer with an ion-pairing agent (e.g., 100 mM TEAA)
Mobile Phase B Acetonitrile (B52724)
Gradient A linear gradient of increasing acetonitrile concentration
Detection UV absorbance at 260 nm

It has been generally observed that for methylphosphonate-modified RNA, the Rp diastereomer elutes before the Sp diastereomer on reversed-phase C18 columns. researchgate.net The successful separation of these diastereomers by HPLC is crucial for obtaining stereochemically pure oligonucleotides for further structural and functional studies.

Anion-Exchange Chromatography for Modified Oligonucleotide Purification

The incorporation of a this compound monomer results in a methylphosphonate internucleotide linkage. This linkage is electrically neutral, in contrast to the negatively charged phosphodiester backbone of natural DNA. genelink.combiosyn.com Consequently, an oligonucleotide containing a methylphosphonate modification will have a lower net negative charge compared to an unmodified oligonucleotide of the same length. This difference in charge is the fundamental principle enabling their separation via AEX.

For optimal separation, strong anion-exchange resins functionalized with quaternary amine groups are frequently employed due to their consistent positive charge across a wide pH range. ymcamerica.com The mobile phase conditions, including pH and gradient slope, are critical variables that are optimized to achieve high resolution. bio-rad.com In some cases, operating at an elevated pH using solvents like sodium hydroxide (B78521) can be beneficial, as it helps to disrupt any secondary structures within the oligonucleotides, leading to improved peak shape and purity. atdbio.comtechnologynetworks.com

ParameterTypical Condition/MaterialPurpose
Stationary PhasePolymer-based resin with strong anion-exchange groups (e.g., Quaternary Amine)Provides a positively charged surface for oligonucleotide binding.
Mobile Phase A (Binding Buffer)Low salt buffer (e.g., 20 mM Tris-HCl) at a neutral to slightly alkaline pHFacilitates the binding of negatively charged oligonucleotides to the column.
Mobile Phase B (Elution Buffer)High salt buffer (e.g., 20 mM Tris-HCl with 1.0-2.0 M NaCl)Disrupts electrostatic interactions to elute bound oligonucleotides.
Elution MethodLinear gradient of increasing salt concentrationSeparates oligonucleotides based on differences in their net negative charge.
DetectionUV Absorbance at 260 nmMonitors the elution of nucleic acids from the column.

Mass Spectrometry for Molecular Weight and Sequence Confirmation

Mass spectrometry (MS) is an indispensable analytical tool for the characterization of modified oligonucleotides. It provides a direct measurement of the molecular weight, which allows for the confirmation of the correct sequence composition and the successful incorporation of modifications like methylphosphonates. colby.edu For an oligonucleotide modified with this compound, MS can precisely verify the mass increase corresponding to the methylphosphonate linkage compared to a standard phosphodiester linkage, thereby confirming the identity of the synthesized molecule.

MALDI-TOF Mass Spectrometry for Oligonucleotide Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a high-throughput technique widely used for the quality control of synthetic oligonucleotides. colby.eduumich.edu The method involves co-crystallizing the oligonucleotide sample with a UV-absorbing matrix. A pulsed laser irradiates the sample spot, causing the matrix to absorb energy and promote the desorption and soft ionization of the analyte molecules. umich.edu The resulting ions, which are typically singly charged for oligonucleotides, are accelerated into a flight tube, and their mass-to-charge ratio (m/z) is determined by their time-of-flight to the detector. colby.edu

MALDI-TOF MS is particularly well-suited for the rapid confirmation of molecular weight for this compound-modified oligonucleotides. Its speed and relative tolerance to buffer components make it an efficient method for screening crude and purified samples to verify that the desired modification has been incorporated. The mass accuracy of MALDI-TOF is sufficient to distinguish the target modified oligonucleotide from common synthesis impurities, such as failure sequences (n-1 mers). The choice of matrix is critical for successful analysis; 3-hydroxypicolinic acid (3-HPA) is one of the most common and effective matrices for oligonucleotide analysis. colby.edu

ParameterTypical Condition/MaterialPurpose
Ionization MethodMatrix-Assisted Laser Desorption/Ionization (MALDI)Provides soft ionization, minimizing fragmentation of the oligonucleotide.
Mass AnalyzerTime-of-Flight (TOF)Separates ions based on their mass-to-charge ratio.
Common Matrices3-Hydroxypicolinic acid (3-HPA), 2,4,6-Trihydroxyacetophenone (THAP)Absorbs laser energy and facilitates desorption and ionization of the analyte.
Ion ModeNegative linear or reflectorDetects the negatively charged phosphodiester/phosphonate (B1237965) backbone.
Typical OutputSingly charged ions [M-H]⁻Simplifies spectral interpretation for molecular weight determination.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Detailed Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique that provides highly accurate molecular weight measurements and detailed structural information for modified oligonucleotides. nih.gov In ESI, a solution containing the analyte is passed through a charged capillary, generating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets becomes concentrated, leading to the formation of gas-phase, multiply charged ions of the analyte. umich.edu

A key advantage of ESI-MS for oligonucleotide analysis is the generation of these multiply charged ions. This phenomenon effectively brings large molecules, such as oligonucleotides, into the m/z range of common mass analyzers. nih.govumich.edu The resulting spectrum shows a series of peaks, each representing the same molecule with a different number of charges. This charge state distribution can be mathematically deconvoluted to calculate the molecular weight of the oligonucleotide with exceptional accuracy, often better than 0.01%. umich.edu This level of precision is critical for unambiguously confirming the elemental composition and, therefore, the successful incorporation of the this compound modification.

Furthermore, ESI can be coupled with tandem mass spectrometry (MS/MS) for sequence verification. In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed. This process can break the oligonucleotide backbone at predictable locations, and the resulting mass differences in the fragment ions can be used to read the sequence and confirm the precise location of the methylphosphonate modification. nih.gov

ParameterTypical Condition/MaterialPurpose
Ionization MethodElectrospray Ionization (ESI)Generates multiply charged ions from solution, enabling analysis of large molecules.
Mass AnalyzerQuadrupole, Orbitrap, Time-of-Flight (TOF)Provides high-resolution and high-accuracy mass measurements.
Mobile PhaseVolatile buffers (e.g., ammonium (B1175870) acetate) in water/acetonitrileEnsures compatibility with the ESI process.
Ion ModeNegativeDetects the polyanionic oligonucleotide backbone.
Typical OutputA series of multiply charged ions [M-nH]ⁿ⁻Allows for deconvolution to determine a highly accurate molecular weight.

Future Research Directions and Unexplored Avenues for Dg Me Phosphonamidite in Nucleic Acid Chemistry

Expansion of Methyl Phosphonate (B1237965) Linkage Applications in Emerging Bio-Tools

The unique properties of the methylphosphonate (B1257008) linkage, primarily its charge neutrality and nuclease resistance, position it for expanded use in a variety of sophisticated biological tools beyond traditional antisense applications. biosyn.combiosyn.com Future research is poised to leverage these characteristics in novel ways.

One promising area is the development of advanced probes for studying nucleic acid-protein interactions. The neutral backbone can reduce non-specific electrostatic interactions, potentially leading to more precise mapping of binding sites. Furthermore, their stability makes them ideal for in vivo imaging and tracking of nucleic acids.

Another emerging application lies in the construction of robust DNA and RNA nanostructures. The rigidity and metabolic stability conferred by methylphosphonate linkages could lead to the creation of more durable and complex three-dimensional structures for applications in targeted drug delivery and diagnostics.

Moreover, the incorporation of methylphosphonate modifications into guide RNAs for CRISPR-based gene editing systems is an area ripe for exploration. This could enhance the stability and specificity of the guide RNAs, leading to more efficient and safer gene editing outcomes. Research into methylphosphonate Locked Nucleic Acid (LNA) has shown that a single incorporation can efficiently inhibit 3'-exonucleolytic degradation, a valuable property for therapeutic oligonucleotides. nih.gov Similarly, strategic placement of internucleotide (E)-vinylphosphonate (iE-VP), a related phosphonate analog, has been shown to modulate the activity and specificity of the RNA-Induced Silencing Complex (RISC), suggesting a new strategy for highly selective SNP-discriminating siRNAs. nih.gov

Table 1: Potential Applications of Methyl Phosphonate Linkages in Bio-Tools

Application Area Key Advantage of Methyl Phosphonate Linkage Potential Impact
Advanced Probes Charge neutrality reduces non-specific binding More accurate mapping of protein-DNA/RNA interactions
Nucleic Acid Nanotechnology Increased stability and rigidity Creation of more durable and complex nanostructures for drug delivery
CRISPR Gene Editing Enhanced nuclease resistance of guide RNA Improved efficiency and safety of gene editing therapies

| SNP-discriminating siRNAs | Modulation of RISC activity | Development of highly specific RNAi therapeutics for genetic diseases |

Development of Improved Stereospecific Synthesis Routes for P-Chiral Oligonucleotides

A significant and long-standing challenge in the synthesis of methylphosphonate oligonucleotides is the chirality of the phosphorus atom. The substitution of an oxygen with a methyl group creates a stereocenter, leading to Rp and Sp diastereomers at each linkage. ugr.esnih.gov Conventional synthesis methods result in a racemic mixture of these diastereomers, which can be problematic as the different stereoisomers often exhibit distinct biological activities and hybridization properties. ugr.esoup.comacs.org For instance, the Rp isomers have been shown to form more stable duplexes with complementary RNA and DNA strands than their Sp counterparts. nih.gov

Future research must focus on developing robust and scalable stereospecific synthesis routes. Current promising approaches that warrant further investigation include:

Chiral Auxiliaries: The use of chiral auxiliaries attached to the phosphoramidite (B1245037) monomer can direct the stereochemical outcome of the coupling reaction. While pioneering work has been done in this area, further refinement is needed to achieve perfect stereocontrol for all nucleoside monomers and to ensure facile removal of the auxiliary post-synthesis. nih.gov

Catalytic Asymmetric Synthesis: The development of chiral catalysts, such as chiral phosphoric acids, that can control the stereochemistry of the P(III) to P(V) oxidation step or the phosphoramidite coupling itself is a highly attractive goal. nih.govresearchgate.net This would eliminate the need for stoichiometric chiral auxiliaries and potentially lead to more efficient and cost-effective syntheses.

P(V)-Based Reagents: Recently developed phosphorus(V)-based reagents, such as the Π reagents, offer a novel and powerful strategy for the stereospecific synthesis of methylphosphonate oligonucleotide precursors. ugr.esnih.gov This approach bypasses the traditional P(III) phosphoramidite chemistry and allows for the sequential and stereocontrolled addition of nucleophiles. nih.gov Further expansion of this methodology to a wider range of nucleosides and automation for solid-phase synthesis are key future directions. wikipedia.org

Table 2: Comparison of Stereospecific Synthesis Strategies

Synthesis Strategy Mechanism Advantages Current Challenges
Dimer Synthon Approach Pre-synthesis and purification of diastereomerically pure dinucleotide building blocks. oup.comnih.gov Guarantees stereochemistry at defined positions. Labor-intensive; limited to alternating stereochemistry.
Chiral Auxiliaries A chiral molecule temporarily attached to the phosphoramidite directs the reaction stereochemistry. nih.gov Can provide high diastereoselectivity. Requires additional synthesis and removal steps; may not be universally effective.
Catalytic Asymmetric Synthesis A chiral catalyst controls the stereochemical outcome of the coupling or oxidation step. researchgate.net Atom-economical; potentially highly efficient. Catalyst development is challenging; may require optimization for different substrates.

| P(V)-Based Reagents (Π Reagents) | Sequential, stereocontrolled addition of nucleophiles to a P(V) center. ugr.esnih.gov | High stereospecificity; enantiodivergent potential. nih.gov | Newer methodology; requires further development for automation and broader applicability. |

Integration with Advanced Orthogonal Chemical Biology Methodologies

Orthogonal chemical biology strategies, which involve the use of mutually compatible chemical reactions and protecting groups within a complex biological environment, offer a powerful toolkit for studying and manipulating biological systems. The integration of methylphosphonate linkages into these methodologies is a largely unexplored but promising research avenue.

A key area for future work is the development of bioorthogonal ligation chemistries specifically tailored for the methylphosphonate backbone. This would enable the site-specific labeling of methylphosphonate oligonucleotides with probes, drugs, or other functional molecules in vitro and potentially in vivo.

Furthermore, combining the methylphosphonate modification with other "orthogonal" nucleic acid modifications, such as 2'-O-methyl or Locked Nucleic Acids (LNA), in a single oligonucleotide could create hybrid molecules with finely tuned properties. nih.govnih.gov For example, an oligonucleotide could be designed with methylphosphonate linkages for nuclease resistance and LNA modifications for enhanced binding affinity. The systematic exploration of these combinatorial modifications will be crucial for developing next-generation therapeutic and diagnostic oligonucleotides. The principles of orthogonal protecting group strategies, well-established in RNA synthesis, can be more extensively applied to create complex, multi-functional oligonucleotides containing methylphosphonate linkages. e-bookshelf.de

Theoretical Chemistry and Computational Modeling of DG-ME PHOSPHONAMIDITE Containing Systems

While experimental studies have provided valuable insights into the properties of methylphosphonate oligonucleotides, theoretical chemistry and computational modeling offer a complementary approach to understanding their behavior at a molecular level. Future research in this area should focus on several key aspects.

High-level quantum mechanical calculations can be employed to elucidate the electronic structure of the methylphosphonate linkage and its influence on the local conformation of the nucleic acid backbone. This can help to explain the observed differences in the stability of duplexes containing Rp and Sp stereoisomers. nih.govacs.org

Molecular dynamics (MDS) simulations can provide detailed information about the structure, dynamics, and hydration of DNA and RNA duplexes containing methylphosphonate modifications. nih.gov Such simulations can reveal how the neutral backbone affects the width of the minor groove, the flexibility of the duplex, and its interactions with ions and water molecules. nih.govacs.org These computational studies are essential for the rational design of oligonucleotides with specific structural and binding properties and for interpreting experimental data from techniques like NMR spectroscopy. nih.gov Previous theoretical calculations have suggested the potential for methylphosphonate nucleic acids to form triple helices, an area that could be further explored with modern computational methods. oup.com

Q & A

Q. Methodological Guidance :

  • Document raw data (e.g., weights, volumes, ambient conditions) in lab notebooks and digital logs.
  • Validate reagent purity via NMR or mass spectrometry before use .

How should researchers characterize DG-ME Phosphoramidite to confirm structural integrity?

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR) : Use 31^{31}P NMR to verify phosphoramidite formation (expected δ: 140–150 ppm). 1^{1}H/13^{13}C NMR identifies protecting group integrity (e.g., dimethoxytrityl signals at ~6.8 ppm in 1^{1}H NMR) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H]+^+ within 1 ppm error).
  • Chromatography : HPLC purity ≥95% with C18 columns (acetonitrile/water gradient) to detect byproducts .

Q. Data Presentation :

  • Tabulate spectral data (chemical shifts, integration ratios) using standardized formats (e.g., IUPAC guidelines) .

What strategies resolve contradictions in NMR spectral data between DG-ME Phosphoramidite batches?

Q. Advanced Research Focus

  • Comparative Analysis : Align spectral data with synthetic protocols to identify deviations (e.g., incomplete deprotection, oxidation).
  • Impurity Profiling : Use LC-MS to isolate and characterize byproducts (e.g., hydrolyzed phosphates or truncated sequences) .
  • Batch Consistency Checks :
    • Replicate reactions under identical conditions.
    • Apply statistical tests (e.g., ANOVA) to assess intra-batch variability .

Q. Methodological Framework :

  • Cross-validate findings with independent techniques (e.g., X-ray crystallography for ambiguous structures) .

How can computational modeling optimize DG-ME Phosphoramidite reaction conditions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Model transition states to predict optimal coupling agents (e.g., activators like DCI vs. tetrazole).
  • Kinetic Simulations : Use software (e.g., COPASI) to simulate reaction pathways and identify rate-limiting steps .
  • Design of Experiments (DOE) : Apply factorial designs to explore parameter interactions (e.g., temperature vs. catalyst loading) .

Q. Validation :

  • Compare simulated outcomes with empirical data (e.g., yield, purity) to refine models .

What statistical methods are appropriate for analyzing variability in DG-ME Phosphoramidite bioactivity assays?

Q. Advanced Research Focus

  • Error Propagation Analysis : Quantify uncertainty in IC50_{50} values using Monte Carlo simulations.
  • Dose-Response Modeling : Fit data to Hill equations with software (e.g., GraphPad Prism) to assess confidence intervals .
  • Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., efficacy across cell lines) .

Q. Reporting Standards :

  • Avoid overreliance on p-values; report effect sizes and confidence intervals .

How should researchers design a study to investigate DG-ME Phosphoramidite’s stability under varying storage conditions?

Q. Methodological Framework :

  • Controlled Variables : Temperature (−20°C, 4°C, 25°C), humidity (0–60% RH), and light exposure.
  • Stability Metrics : Monitor degradation via HPLC (peak area reduction) and 31^{31}P NMR (phosphate hydrolysis) .
  • Accelerated Aging Studies : Use Arrhenius models to predict shelf life .

Q. Data Interpretation :

  • Apply time-series analysis to identify degradation kinetics (e.g., zero-order vs. first-order) .

What ethical and procedural guidelines apply to sharing DG-ME Phosphoramidite research data?

Q. Best Practices :

  • Data Management Plans (DMPs) : Specify storage formats (e.g., .cif for crystallographic data), repositories (e.g., Zenodo), and access protocols .
  • Citation Standards : Attribute prior datasets using DOIs or accession numbers .
  • Reproducibility : Publish raw data (e.g., NMR FID files, HPLC chromatograms) alongside processed results .

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